molecular formula C21H21N3O5 B2983511 methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034441-60-4

methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2983511
CAS No.: 2034441-60-4
M. Wt: 395.415
InChI Key: HJSVVXVWYMMHEG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound belongs to the class of indole derivatives , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific mode of action of this compound would depend on its chemical structure and the nature of its target.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, metabolic regulation, and gene expression

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Properties

IUPAC Name

methyl 4-[[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-11,18,25H,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSVVXVWYMMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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